Cas no 2248403-84-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate structure
2248403-84-9 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
CAS番号:2248403-84-9
MF:C22H18N2O5
メガワット:390.388725757599
CID:6227159
PubChem ID:165978703

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate 化学的及び物理的性質

名前と識別子

    • 2248403-84-9
    • EN300-6523872
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
    • インチ: 1S/C22H18N2O5/c1-13-8-9-14(2)23(13)18-12-15(10-11-19(18)28-3)22(27)29-24-20(25)16-6-4-5-7-17(16)21(24)26/h4-12H,1-3H3
    • InChIKey: VPYCIBGPROHYDK-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=CC=C(C(=C1)N1C(C)=CC=C1C)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 390.12157168g/mol
  • どういたいしつりょう: 390.12157168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 634
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 77.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6523872-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
2248403-84-9 95.0%
0.5g
$699.0 2025-03-13
Enamine
EN300-6523872-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
2248403-84-9 95.0%
0.1g
$640.0 2025-03-13
Enamine
EN300-6523872-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
2248403-84-9 95.0%
0.05g
$612.0 2025-03-13
Enamine
EN300-6523872-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
2248403-84-9 95.0%
5.0g
$2110.0 2025-03-13
Enamine
EN300-6523872-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
2248403-84-9 95.0%
0.25g
$670.0 2025-03-13
Enamine
EN300-6523872-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
2248403-84-9 95.0%
1.0g
$728.0 2025-03-13
Enamine
EN300-6523872-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
2248403-84-9 95.0%
2.5g
$1428.0 2025-03-13
Enamine
EN300-6523872-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate
2248403-84-9 95.0%
10.0g
$3131.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoateに関する追加情報

1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 3-(2,5-Dimethyl-1H-Pyrrol-1-Yl)-4-Methoxybenzoate: A Comprehensive Overview

The compound with CAS No. 2248403-84-9, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoate, is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of benzoates and is characterized by its isoindole and pyrrole moieties. The isoindole ring system and the pyrrole group contribute significantly to its unique chemical properties and potential applications in various fields such as pharmaceuticals and materials science.

Recent studies have highlighted the importance of isoindole derivatives in drug discovery. The isoindole moiety is known for its ability to interact with various biological targets, making it a valuable component in the development of new therapeutic agents. Similarly, the pyrrole group in this compound adds another layer of complexity to its structure, potentially enhancing its bioactivity. Researchers have reported that compounds with similar structural features exhibit promising anti-inflammatory and antioxidant properties, which could be explored further for medicinal purposes.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-Yl 3-(2,5-dimethyl-1H-pyrrol-Yl)-4-methoxybenzoate involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the formation of the isoindole ring system through cyclization reactions and the subsequent attachment of the pyrrole group via nucleophilic substitution or coupling reactions. The presence of the methoxy group at the para position of the benzoate moiety plays a crucial role in stabilizing the molecule and influencing its solubility properties.

In terms of applications, this compound has shown potential in the field of materials science. Its rigid molecular structure and conjugated π-system make it a candidate for use in organic electronics. Recent research has focused on incorporating such compounds into organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to facilitate charge transport and emission properties. The isoindole-pyrrole-benzoate system is particularly interesting for these applications due to its high stability under thermal and photochemical conditions.

Furthermore, the compound's methoxybenzoate group contributes to its compatibility with various polymer matrices, making it suitable for use in composite materials. This property has led to investigations into its potential use in high-performance polymers for aerospace and automotive industries. The integration of such compounds into polymer systems can enhance mechanical strength while maintaining flexibility.

From an environmental standpoint, researchers have also explored the biodegradability of this compound. Initial studies suggest that under specific microbial conditions, the molecule can undergo enzymatic degradation, reducing its environmental footprint. This aspect is particularly important for industries looking to adopt more sustainable practices.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-Isoindol-Yl 3-(2,Yl)-4-methoxybenzoate represents a significant advancement in organic chemistry due to its unique structural features and versatile applications. Its role in drug discovery, materials science, and environmental sustainability underscores its importance as a research focus for scientists across multiple disciplines. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play a pivotal role in shaping future innovations.

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